methyl 4-(chloromethyl)-3-methoxybenzoate
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Overview
Description
Methyl 4-(chloromethyl)-3-methoxybenzoate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group at the 3-position and a chloromethyl group at the 4-position. This compound is of interest in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(chloromethyl)-3-methoxybenzoate can be synthesized through several methods. One common approach involves the chloromethylation of methyl 3-methoxybenzoate. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chloromethyl)-3-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF) are commonly used.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
Methyl 4-(chloromethyl)-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the chloromethyl group.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of methyl 4-(chloromethyl)-3-methoxybenzoate depends on the specific application and the target molecule. In general, the chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. For example, in medicinal chemistry, the compound may act as an alkylating agent, modifying the active site of an enzyme and inhibiting its activity.
Comparison with Similar Compounds
Methyl 4-(chloromethyl)-3-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar in structure but with a bromine atom instead of chlorine, which may exhibit different reactivity and selectivity in chemical reactions.
Methyl 4-(hydroxymethyl)-3-methoxybenzoate: Contains a hydroxymethyl group instead of chloromethyl, leading to different chemical properties and applications.
Methyl 4-(methoxymethyl)-3-methoxybenzoate: The presence of a methoxymethyl group can influence the compound’s solubility and reactivity.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
123226-34-6 |
---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.6 |
Purity |
95 |
Origin of Product |
United States |
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